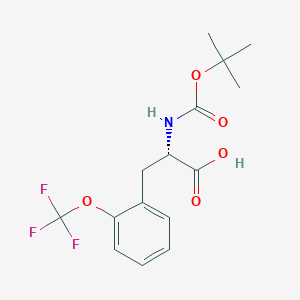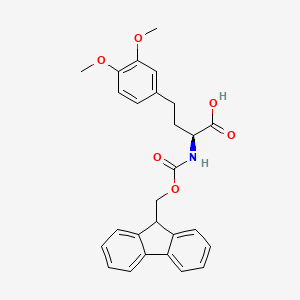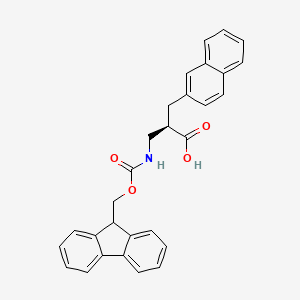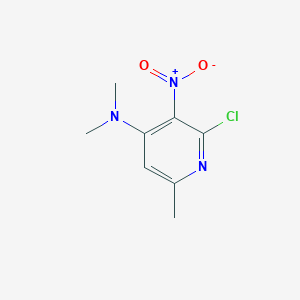
2-Chloro-4-trifluoroacetylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-trifluoroacetylpyridine (CTFP) is a valuable synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound with numerous potential applications, from drug development to industrial production. CTFP is a colorless, crystalline solid with a molecular weight of 191.50 g/mol and a melting point of 166-168 °C. It is soluble in most organic solvents and is relatively stable in water.
科学的研究の応用
2-Chloro-4-trifluoroacetylpyridine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including chiral amines and heterocyclic compounds. It has also been used in the synthesis of novel drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials for industrial use.
In addition, 2-Chloro-4-trifluoroacetylpyridine has been used in the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and antiviral agents. It has also been used in the synthesis of compounds with potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases.
作用機序
The mechanism of action of 2-Chloro-4-trifluoroacetylpyridine is not fully understood. However, it is believed to act as a catalyst in the reaction of certain compounds, such as amines and heterocyclic compounds. It is also believed to be involved in the formation of new bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-trifluoroacetylpyridine are not well understood. However, it has been shown to have some effects on the activity of enzymes, such as cytochrome P450 enzymes. It has also been shown to have some effects on the expression of certain genes, such as those involved in inflammation and the immune response.
実験室実験の利点と制限
2-Chloro-4-trifluoroacetylpyridine has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in most organic solvents. It is also relatively easy to synthesize and can be stored at room temperature.
However, there are some limitations to using 2-Chloro-4-trifluoroacetylpyridine in laboratory experiments. It is a relatively toxic compound and should be handled with caution. It is also relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research involving 2-Chloro-4-trifluoroacetylpyridine. One potential area of research is the development of new methods for the synthesis of 2-Chloro-4-trifluoroacetylpyridine or related compounds. Additionally, research could be conducted to further understand the biochemical and physiological effects of 2-Chloro-4-trifluoroacetylpyridine and to develop new applications for 2-Chloro-4-trifluoroacetylpyridine in the synthesis of drugs and other compounds. Finally, research could be conducted to develop new methods for the detection and quantification of 2-Chloro-4-trifluoroacetylpyridine in biological samples.
合成法
2-Chloro-4-trifluoroacetylpyridine is typically synthesized through a two-step process involving the reaction of 2-chloro-4-fluoroacetylpyridine with trifluoroacetic anhydride. The reaction is carried out in an inert atmosphere and takes place at room temperature. The product is then cooled and filtered to remove any impurities.
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWCXVVUJGNNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-trifluoroacetylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)
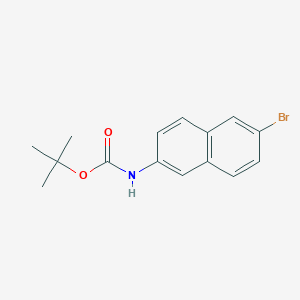
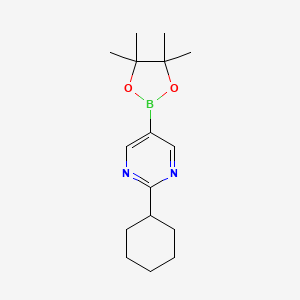
![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)
